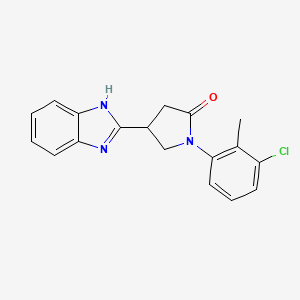

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

Description

4-(1H-Benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a benzimidazole moiety at the 4-position and a 3-chloro-2-methylphenyl group at the 1-position. This structure combines a rigid aromatic system (benzimidazole) with a flexible lactam ring, enabling diverse biological interactions. Its synthesis and structural characterization often rely on crystallographic tools like SHELX programs for refinement and validation .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c1-11-13(19)5-4-8-16(11)22-10-12(9-17(22)23)18-20-14-6-2-3-7-15(14)21-18/h2-8,12H,9-10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRPXRULVBPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chlorinated methylphenyl group and the formation of the pyrrolidinone ring. Key steps may include:

Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

Introduction of Chlorinated Methylphenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorinated methylbenzene derivatives.

Formation of Pyrrolidinone Ring: The final step typically involves cyclization reactions under basic or acidic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated methylphenyl group, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, biological activity, and potential therapeutic uses.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C18H17ClN3O

- Molecular Weight : 325.8 g/mol

- CAS Number : 862828-67-9

Structural Characteristics

The structure of the compound features a benzimidazole ring, a pyrrolidinone moiety, and a chlorinated aromatic group, which contribute to its biological activities. The presence of these functional groups allows for diverse interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may exhibit:

- Antimicrobial Activity : Compounds with benzimidazole structures are known for their antimicrobial properties. Research indicates that derivatives of benzimidazole can inhibit the growth of various pathogens.

- Anticancer Properties : Some studies have shown that similar compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Research has demonstrated that the compound may interact with specific biological pathways:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes, which is crucial for drug development.

- Receptor Modulation : The compound's ability to bind to receptors could lead to modulation of physiological responses, further supporting its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- A study published in the Journal of Medicinal Chemistry explored derivatives of benzimidazole and their effects on cancer cell lines, showing promising results in inhibiting tumor growth.

- Another research paper focused on the antimicrobial properties of benzimidazole derivatives, demonstrating significant activity against resistant bacterial strains.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorinated methylphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological activity of pyrrolidin-2-one derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrrolidin-2-One Derivatives

Key Observations:

- Chlorine Substitution : The 3-chloro group in the target compound and analogs (e.g., ) enhances lipophilicity, favoring membrane penetration.

- Benzimidazole vs.

- N-Alkylation : Butyl substitution on benzimidazole () may reduce solubility but increase metabolic stability.

Table 2: Comparative Bioactivity of Pyrrolidin-2-One Derivatives

Key Insights:

- Antioxidant Activity : Derivatives with hydroxylphenyl and sulfur-containing heterocycles (e.g., oxadiazole) outperform ascorbic acid in radical scavenging, suggesting the target compound’s chloro-methylphenyl group may similarly enhance redox activity .

- Antibacterial Potency : Thiadiazole and triazole analogs show exceptional MIC/MBC values, implying that introducing electronegative groups (e.g., chlorine) in the target compound could synergize with benzimidazole for antimicrobial applications .

- Cardiovascular Effects: Piperazine-substituted pyrrolidin-2-ones (e.g., S-61/S-73) demonstrate α1-adrenolytic activity, but the target compound’s benzimidazole may favor kinase inhibition over adrenoceptor modulation .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C22H24ClN3O

- Molecular Weight : 381.9 g/mol

- CAS Number : 847394-49-4

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including our compound of interest, as anticancer agents. The following table summarizes key findings from relevant research:

The biological activity of This compound is primarily attributed to its ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes. This inhibition leads to the disruption of DNA repair mechanisms in cancer cells, thereby enhancing cytotoxicity and promoting apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Key observations include:

- The presence of a chlorine atom at the 3-position on the aromatic ring enhances anticancer activity.

- Substituents on the benzimidazole moiety can significantly influence potency and selectivity against various cancer cell lines.

Case Studies

- In Vitro Studies : Research demonstrated that compounds similar to This compound exhibited significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-436) with IC50 values lower than traditional chemotherapeutics like olaparib.

- In Vivo Studies : Animal models treated with benzimidazole derivatives showed reduced tumor growth rates compared to control groups, indicating potential for therapeutic application in oncology.

Q & A

Q. Key Variables :

Methodological Tip : Monitor reaction progress via TLC/HPLC and optimize purification using crystallization or column chromatography .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR Spectroscopy : Assign proton environments (e.g., pyrrolidinone carbonyl at δ ~175 ppm in 13C NMR) and confirm substituent positions .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI for exact mass matching) .

- X-ray Crystallography : Resolve 3D structure and confirm stereochemistry (e.g., space group P21/c for similar benzimidazole derivatives) .

Advanced Application : Use SFC/HPLC with chiral columns (e.g., Daicel Chiralpak®) to analyze enantiomeric purity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Contradictions often arise from:

Q. Methodological Solutions :

- Dose-Response Curves : Standardize assays across multiple replicates .

- SAR Studies : Systematically modify substituents to isolate activity contributors (e.g., benzimidazole’s role in DNA intercalation) .

Example : Replace the 3-chloro-2-methylphenyl group with a 4-bromophenyl moiety to assess impact on cytotoxicity .

What computational strategies predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to targets like kinases or DNA using software (AutoDock, Schrödinger) .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., benzimidazole’s hydrogen-bonding capacity) .

- MD Simulations : Assess stability of target-ligand complexes over nanoseconds .

Case Study : Docking studies on insulin-like growth factor-1 receptor (IGF-1R) revealed key hydrophobic interactions with the pyrrolidinone ring .

How can analogs be designed to improve pharmacokinetic properties (e.g., solubility, metabolic stability)?

Q. Advanced Research Focus

- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, methoxy) to the phenyl ring .

- Metabolic Stability : Replace labile protons with fluorine or methyl groups to reduce CYP450-mediated oxidation .

- Bioavailability : Optimize logP values (aim for 2–3) via substituent tuning .

Example : BMS-695735 (a related compound) achieved improved ADME properties by replacing a benzimidazole with a pyridyl group .

What experimental approaches validate the compound’s mechanism of action in disease models?

Q. Advanced Research Focus

- In Vitro : Use gene knockout (CRISPR) or siRNA to confirm target dependency (e.g., apoptosis assays in cancer cells) .

- In Vivo : Evaluate efficacy in xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution) .

- Biomarker Analysis : Measure downstream effects (e.g., phosphorylated kinases via Western blot) .

Data Interpretation : Correlate in vitro potency (IC50) with in vivo tumor growth inhibition for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.